
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of 4-nitrophenyl azide: This is achieved by reacting 4-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-nitrophenyl azide.
Cycloaddition Reaction: The 4-nitrophenyl azide is then reacted with ethyl propiolate in the presence of a copper catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Cycloaddition: The triazole ring can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Cycloaddition: Various alkynes and azides, copper catalysts.
Major Products:
Reduction: Ethyl 1-(4-aminophenyl)triazole-4-carboxylate.
Hydrolysis: 1-(4-nitrophenyl)triazole-4-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antifungal, and antibacterial agents.
Materials Science: The compound can be used in the development of new materials with unique properties, such as corrosion inhibitors.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form stable complexes with metal ions, which can enhance its biological activity .
Comparaison Avec Des Composés Similaires
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can be compared with other triazole derivatives:
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a formyl group instead of an ester group, which can influence its reactivity and applications.
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: The presence of a chlorine atom instead of a nitro group can affect the compound’s electronic properties and biological activity.
Uniqueness: this compound is unique due to the presence of both the nitro group and the ester group, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
Propriétés
Numéro CAS |
133902-67-7 |
|---|---|
Formule moléculaire |
C11H10N4O4 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
ethyl 1-(4-nitrophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3 |
Clé InChI |
RFBGFZQWTGSBQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


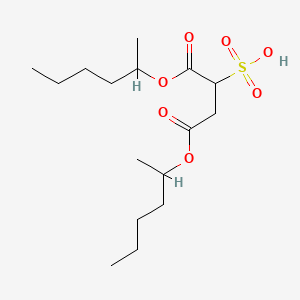


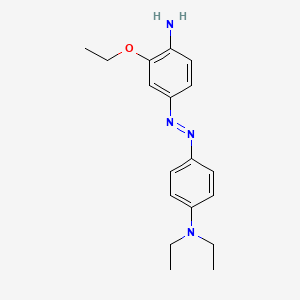
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
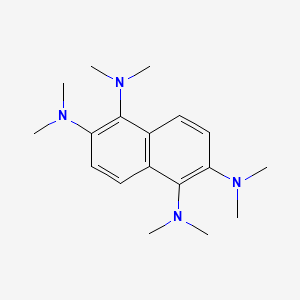

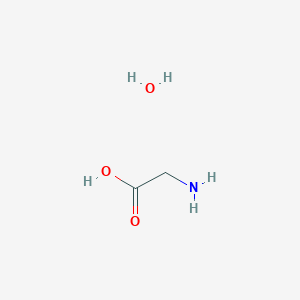
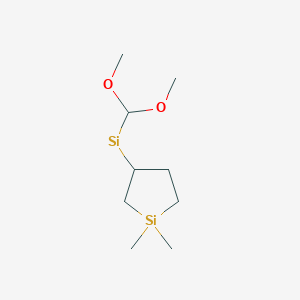
![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)




